molecular formula C12H13FN2O B11883775 10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one CAS No. 1082914-61-1

10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one

Cat. No.: B11883775
CAS No.: 1082914-61-1
M. Wt: 220.24 g/mol
InChI Key: FOILUSNMLOMJDT-UHFFFAOYSA-N
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Description

10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one is a complex organic compound that belongs to the class of pyrazinoisoquinolines This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one typically involves multiple steps. One common method includes the reaction of 2,3-dichloropyrazine with a suitable tetrahydroisoquinoline derivative in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated under nitrogen atmosphere at elevated temperatures (e.g., 150°C) for several hours. After completion, the reaction mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also modulate signaling pathways, such as the Nrf2/ARE pathway, which plays a role in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1082914-61-1

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

10-fluoro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C12H13FN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2

InChI Key

FOILUSNMLOMJDT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CNCC2=O)C3=C1C=CC(=C3)F

Origin of Product

United States

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